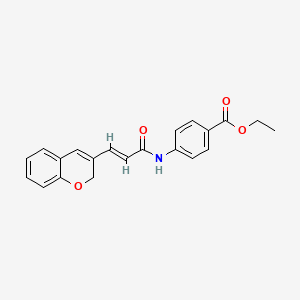

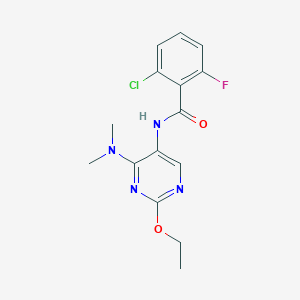

(E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Chromene and its derivatives are an important class of organic compounds due to their wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and antitubercular agents .

Synthesis Analysis

In a study, new 2H-chromene derivatives were synthesized following aldol condensation of 2H chromene-3-carbaldehydes with acetone . These products were characterized by means of spectral data .Molecular Structure Analysis

The structure of one new compound (E)-4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)but-3-en-2-one was confirmed by X-ray analysis .Chemical Reactions Analysis

The synthesis of these compounds involved an aldol condensation of 2H chromene-3-carbaldehydes with acetone .Applications De Recherche Scientifique

Synthesis and Structural Analysis

(E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate and related compounds have been synthesized and structurally analyzed to understand their crystalline forms and molecular interactions. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding and crystallizing in the triclinic crystal system (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, (E)-Ethyl 3-(4-oxo-4H-chromen-3-yl)acrylate undergoes Domino reactions to form bridged compounds, illustrating the molecule's reactivity and potential for creating complex structures (Heredia-Moya, Krohn, Flörke, & Araya-Maturana, 2006).

Material Science and Polymer Research

The compound's derivatives have been explored in material science, particularly in polymer research. Transition-metal-catalyzed copolymerizations involving similar esters lead to materials with controlled microstructures and improved mechanical properties, highlighting the potential of these compounds in developing new polymeric materials (Dai & Chen, 2018).

Organic Synthesis and Chemical Reactions

In organic chemistry, (E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate serves as a precursor in various reactions. For instance, its reactions with ethyl vinyl ether have been studied for synthesizing complex molecular structures, demonstrating its utility in organic synthesis (Araya-Maturana, Heredia-Moya, Krohn, Flörke, Pessoa‐Mahana, Weiss-Lopez, & Estévez-Braun, 2007). Also, its role in the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones further emphasizes its versatility in facilitating novel organic transformations (Fan, Wang, Li, Wang, Lei, Liang, & Zhang, 2017).

Nonlinear Optical (NLO) Properties

The compound and its derivatives have been evaluated for their nonlinear optical (NLO) properties using density functional theory (DFT), indicating potential applications in NLO materials. These studies reveal significant first and second hyperpolarizabilities, suggesting these compounds are promising candidates for NLO applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial Activity

Research into the antimicrobial properties of (E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate derivatives has demonstrated their effectiveness against various bacterial and fungal strains, indicating the potential for pharmaceutical applications in combating microbial infections (Subhashini, Ravi, Cherupally, Raju, Reddy, & Bee, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 4-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-25-21(24)16-8-10-18(11-9-16)22-20(23)12-7-15-13-17-5-3-4-6-19(17)26-14-15/h3-13H,2,14H2,1H3,(H,22,23)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLAVFJSIWIIT-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2748695.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide](/img/structure/B2748697.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2748700.png)

![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)